5-phenoxy-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

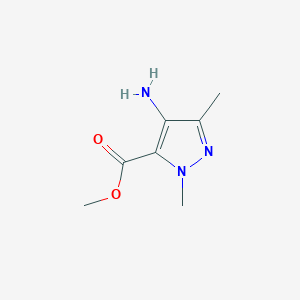

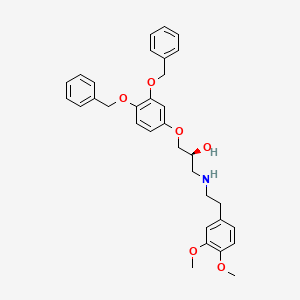

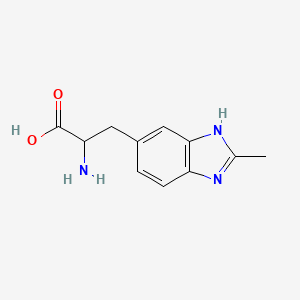

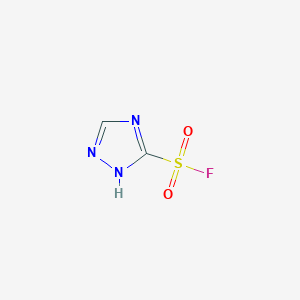

5-phenoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H11NO3 . It is an indole derivative, which are crucial in medicinal chemistry .

Synthesis Analysis

The synthesis of indole derivatives, including 5-phenoxy-1H-indole-2-carboxylic acid, involves a variety of techniques . For instance, the sulfonamide analogs of indole, referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions . A recent study focused on the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .Molecular Structure Analysis

The molecular structure of 5-phenoxy-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is 253.253 Da .Chemical Reactions Analysis

Indole derivatives, including 5-phenoxy-1H-indole-2-carboxylic acid, exhibit a variety of pharmacological actions, making them an active ingredient in drug design and production . For instance, 5-bromo-N’-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbo-hydrazide derivatives had the best binding energies against the VEGFR TK domain .Wissenschaftliche Forschungsanwendungen

Neuroprotection

MI2CA has been studied for its neuroprotective effects, particularly in the context of stroke. Evidence suggests that it can reduce ischemic area size, decrease oxidative stress, and enhance long-term potentiation (LTP) . These properties make it a promising candidate for further investigation in neurodegenerative diseases.

Polymorphism Studies

Researchers have characterized a new polymorph of MI2CA using single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations. The compound crystallizes in the monoclinic system, forming cyclic dimers via double hydrogen bonds between MI2CA molecules. DFT calculations agree well with experimental data, shedding light on MI2CA polymorphism .

Synthesis of Analog Compounds

MI2CA serves as a reactant for synthesizing various analogs. For example:

- Total synthesis of (±)-dibromophakellin and related compounds .

- Preparation of amide conjugates with ketoprofen, which act as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

Antiviral Activity

Indole derivatives, including MI2CA, have been investigated for antiviral activity against RNA and DNA viruses. While specific studies on MI2CA are limited, this field warrants further exploration .

Crystal Structure Studies

Understanding the crystal structure of MI2CA is crucial for its potential pharmacological applications. Researchers have explored its spatial arrangement, hydrogen bonding patterns, and interactions between functional groups .

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets and cause significant changes in cellular functions.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

Indole derivatives have been shown to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.

Action Environment

The interaction between host and microorganism widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .

Safety and Hazards

Zukünftige Richtungen

Indole and its derivatives, including 5-phenoxy-1H-indole-2-carboxylic acid, have been gaining a lot of interest due to their physiological action . Future research may focus on the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . Additionally, the literature review on the chemical diversity of phenoxy acetamide and its derivatives may provide an opportunity for chemists to design new derivatives that could enhance life quality .

Eigenschaften

IUPAC Name |

5-phenoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)14-9-10-8-12(6-7-13(10)16-14)19-11-4-2-1-3-5-11/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVFYFCCEIOXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Dimethylamino)methylene]pyrazine-2-carboxamide](/img/structure/B3154663.png)

![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)